molecular formula C26H28ClN5O2S B4314782 2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4314782
M. Wt: 510.1 g/mol
InChI Key: LWYBXFKSTCIRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine moiety, and a thienyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with specific molecular targets and pathways. It is known to:

    Inhibit Enzymes: The compound can inhibit enzymes involved in critical biological processes, such as kinases and proteases.

    Bind to Receptors: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-chloropyridine: Shares the pyridine ring and amino group but lacks the complex quinoline structure.

    2-Amino-5-chloropyridine: Similar in structure but with different substitution patterns.

    2-Amino-4-chloropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-amino-1-(2-chloropyridin-3-yl)-7,7-dimethyl-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O2S/c1-26(2)11-19-23(20(33)12-26)22(21-10-16(15-35-21)14-31-6-8-34-9-7-31)17(13-28)25(29)32(19)18-4-3-5-30-24(18)27/h3-5,10,15,22H,6-9,11-12,14,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYBXFKSTCIRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(N=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5CCOCC5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.